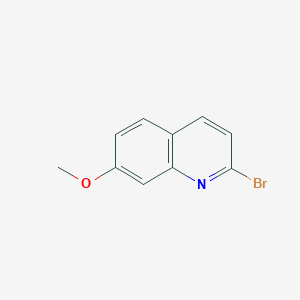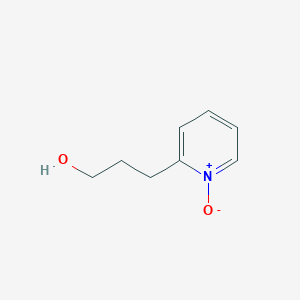
2-(3-Hydroxypropyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxypropyl)pyridine 1-oxide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxypropyl group attached to the pyridine ring, with an additional oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 3-hydroxypropylamine in the presence of a base, followed by oxidation to form the N-oxide. The reaction conditions typically include:
Temperature: 50-60°C
Solvent: Methanol or ethanol
Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium catalysts in a flow reactor can facilitate the coupling of 2-chloropyridine with 3-hydroxypropylamine, followed by in-line oxidation to produce the desired N-oxide.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxypropyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-(3-Hydroxypropyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: The compound has potential as a ligand in coordination chemistry, forming stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxypropyl)pyridine 1-oxide involves its ability to form stable complexes with metal ions. The N-oxide group enhances its binding affinity to metal ions, making it an effective chelating agent. This property is particularly useful in biological systems where metal ion regulation is crucial. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxypyridine N-oxide
- 2-Mercaptopyridine N-oxide
- 2-Hydroxypyridine
Uniqueness
2-(3-Hydroxypropyl)pyridine 1-oxide is unique due to the presence of the hydroxypropyl group, which imparts additional chemical reactivity and potential for functionalization. This makes it a versatile compound for various applications compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-(1-oxidopyridin-1-ium-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11NO2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,10H,3,5,7H2 |
Clé InChI |
DLUKXHUUCYHWRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C(=C1)CCCO)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


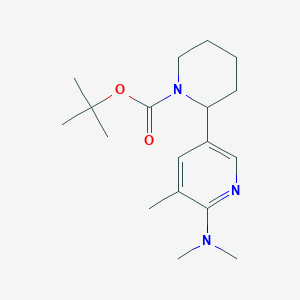
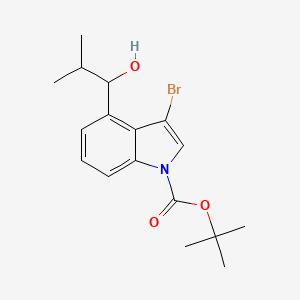


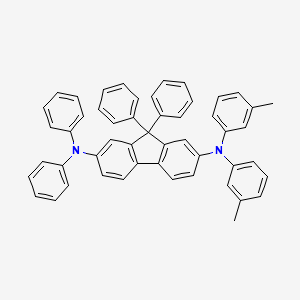
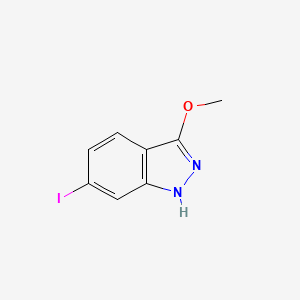


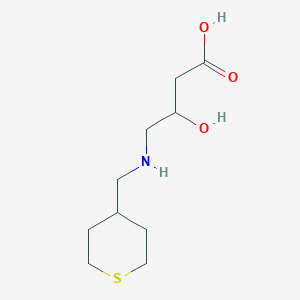
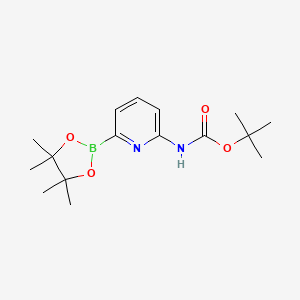
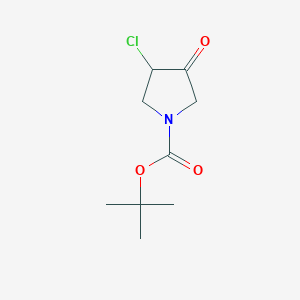

![Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15230904.png)
